Methylsulfonylacetone

pKa C–H acidity β-ketosulfone

When substituting generic active methylene compounds in stereoselective synthesis, researchers face complete reaction failure due to insufficient C-H acidity. Methylsulfonylacetone (CAS 5000-46-4) solves this with its electron-withdrawing -SO₂CH₃ group, enabling unique reactivity unmatched by acetylacetone or ethyl acetoacetate. • Non-substitutable starting material for mesotrione herbicide (patented route) • Enables ortho-hydroxyacetophenone synthesis via Baylis-Hillman acetate reaction • Critical for stereoselective preparation of chiral cyclic ketones Bulk quantities available. Consistent ≥98% purity for reproducible large-scale manufacturing.

Molecular Formula C4H8O3S
Molecular Weight 136.17 g/mol
CAS No. 5000-46-4
Cat. No. B1582953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylsulfonylacetone
CAS5000-46-4
Molecular FormulaC4H8O3S
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESCC(=O)CS(=O)(=O)C
InChIInChI=1S/C4H8O3S/c1-4(5)3-8(2,6)7/h3H2,1-2H3
InChIKeyNWEYGXQKFVGUFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylsulfonylacetone: β-Ketosulfone Building Block


Methylsulfonylacetone (CAS 5000-46-4, synonym: methanesulfonylacetone), a sulfonyl group-containing active methylene compound , is a β-ketosulfone derivative with the molecular formula C₄H₈O₃S and a molecular weight of 136.17 g/mol [1]. Its structure combines an electrophilic ketone carbonyl with an α-sulfonyl group, creating a versatile C–H acidic methylene bridge . This functionality makes it a key reactant in stereoselective syntheses of chiral cyclic ketones , the preparation of poly-substituted pyridines , and in Gold-catalyzed Friedländer cyclocondensations . It is also applied in radical homoallylation reactions and multicomponent cyclocondensations with aldehydes and aminoazoles .

Methylsulfonylacetone: Not a Drop-In Replacement


Simple active methylene compounds like acetylacetone or ethyl acetoacetate cannot be universally interchanged with methylsulfonylacetone due to the profound influence of the sulfonyl group on acidity and reactivity. The electron-withdrawing nature of the -SO₂CH₃ group stabilizes the resulting α-carbanion to a far greater extent than typical β-diketones or β-ketoesters, leading to a significantly different pKa [1]. This unique acidity profile dictates its participation in specific base-mediated reactions, such as the reaction with Baylis–Hillman acetates to form ortho-hydroxyacetophenone derivatives , a transformation where the less acidic analogs would either fail or proceed with vastly different efficiency and selectivity. Consequently, substituting methylsulfonylacetone with a generic alternative in an established synthetic route for a chiral intermediate or a complex heterocycle would likely result in a complete failure of the reaction or a dramatic reduction in stereoselectivity and yield.

Quantitative Evidence for Methylsulfonylacetone


Enhanced C–H Acidity vs. Non-Sulfonyl Analogs

Methylsulfonylacetone belongs to the β-ketosulfone class, which exhibits enhanced C–H acidity compared to non-sulfonyl active methylene compounds. The pKa of a model β-ketosulfone has been reported as approximately 11.4 [1]. A broader analysis of similar compounds indicates a pKa range of 9.8–10.5 [2]. This increased acidity is a direct result of the sulfonyl group's electron-withdrawing and carbanion-stabilizing effects.

pKa C–H acidity β-ketosulfone carbanion stability

Baylis–Hillman Acetates to ortho-Hydroxyacetophenones

Methanesulfonylacetone exhibits a unique reactivity with Baylis–Hillman acetates in a DMF/K₂CO₃ system to form ortho-hydroxyacetophenone derivatives . This transformation is a hallmark of sulfonyl-activated methylene compounds and is not a general reaction for non-sulfonyl active methylene analogs like acetylacetone or ethyl acetoacetate under the same conditions.

Baylis-Hillman reaction ortho-hydroxyacetophenone sulfonyl annulation

Sulfonyl-Enabled α-Halogenation

The β-ketosulfone structural motif, which includes methylsulfonylacetone, can be selectively halogenated at the α-position using reagents such as sulfuryl chloride or pyridinium bromide perbromide [1]. This reaction, documented for related β-ketosulfones, is facilitated by the stability of the α-carbanion. The resulting α-halo-β-ketosulfones are versatile synthetic intermediates.

halogenation α-halosulfone β-ketosulfone regiochemical control

Key Mesotrione Intermediate

Methylsulfonylacetone is a crucial building block in the industrial synthesis of the widely used herbicide mesotrione (2-(4-(methylsulfonyl)-2-nitrobenzoyl)cyclohexane-1,3-dione) [1]. A patented synthetic route involves reacting p-methylsulfonylbenzoic acid with methanol, followed by nitration and condensation with 1,3-cyclohexanedione [2]. The methylsulfonyl group in the final product is essential for its biological activity.

agrochemical herbicide mesotrione intermediate

Stereoselective Chiral Cyclic Ketone Synthesis

Methylsulfonylacetone is specifically cited as a reactant for the stereoselective preparation of chiral cyclic ketones [REFS-1, REFS-2]. The sulfonyl group's ability to influence the conformation of intermediates and transition states is likely responsible for this stereocontrol.

stereoselective chiral ketone asymmetric synthesis building block

Methylsulfonylacetone Application Scenarios


Agrochemical Intermediate Synthesis (Mesotrione)

Methylsulfonylacetone is a non-substitutable starting material in the patented synthesis of the herbicide mesotrione [1]. Its procurement is driven by the need for high-purity (>98%) material to ensure consistent reaction yields and product quality in large-scale manufacturing. Alternative sulfonyl compounds would not follow the same reaction pathway, leading to the formation of different or undesired products.

ortho-Hydroxyacetophenone Scaffold Construction

Researchers aiming to synthesize ortho-hydroxyacetophenone derivatives should procure methylsulfonylacetone for its unique and efficient reaction with Baylis–Hillman acetates [1]. This transformation is not possible with common active methylene analogs, making methylsulfonylacetone a critical reagent for accessing this specific chemotype.

Chiral Cyclic Ketone Building Blocks

Medicinal chemists and process chemists engaged in asymmetric synthesis should consider methylsulfonylacetone as a reagent for the stereoselective preparation of chiral cyclic ketones [REFS-1, REFS-2]. Its sulfonyl group provides a handle for influencing stereochemical outcomes, a feature that distinguishes it from simpler ketone precursors and can be a deciding factor in route selection for complex molecules.

Novel Sulfonyl-Containing Heterocycles

Methylsulfonylacetone is a versatile building block for the synthesis of poly-substituted pyridines [1] and other heterocyclic systems via multicomponent reactions . Its enhanced C–H acidity [2] and ability to participate in cyclocondensations make it a preferred reagent for generating structurally diverse sulfonyl-containing libraries for drug discovery and materials science.

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